The HMRef-S-Neu5Ac Fluorescent Probe: A Technical Guide to Sensitive Sialidase Activity Detection
The HMRef-S-Neu5Ac Fluorescent Probe: A Technical Guide to Sensitive Sialidase Activity Detection
Introduction: The Critical Role of Sialidases and the Need for Advanced Probes
Sialidases, also known as neuraminidases, are a family of enzymes that catalyze the removal of terminal sialic acid residues from glycoconjugates.[1][2] This enzymatic activity is a fundamental process in a vast array of biological and pathological events.[3] In physiological contexts, sialidases are integral to cell differentiation, immune function, and neuronal processes.[3] Conversely, aberrant sialidase activity is a hallmark of numerous diseases, including various cancers and viral infections, such as influenza.[3][4] Given their pivotal role, the ability to accurately and sensitively detect sialidase activity in real-time and within complex biological systems is of paramount importance for both basic research and clinical diagnostics.
Traditional methods for detecting sialidase activity often face limitations in sensitivity and are not always suitable for live-cell or in-vivo imaging.[5] To address these challenges, fluorescent probes have emerged as powerful tools. The HMRef-S-Neu5Ac probe represents a significant advancement in this field. It is a novel, sialidase-activatable fluorescent probe engineered for enhanced stability and sensitive detection of sialidase activity.[2][6] This technical guide provides an in-depth overview of the HMRef-S-Neu5Ac probe, including its mechanism of action, key applications, and detailed protocols for its use.
Mechanism of Action: A Stability-Enhanced, Turn-On Fluorescent System
The innovative design of the HMRef-S-Neu5Ac probe centers on a sophisticated "turn-on" fluorescent system that is activated specifically by sialidase. The probe consists of three key components: a sialic acid (N-acetylneuraminic acid, Neu5Ac) recognition motif, a self-immolative spacer, and the HMRef fluorophore.[2]
In its native, inactive state, the HMRef fluorophore is quenched by the attached sialic acid moiety. The fluorescence is "turned off." The key to the probe's enhanced performance lies in the incorporation of a self-immolative spacer with a high pKa between the sialic acid and the fluorophore.[2] This spacer significantly improves the stability of the probe, reducing spontaneous hydrolysis and non-specific activation, which in turn increases the selectivity and sensitivity of sialidase detection.[2]
Upon encountering a sialidase enzyme, the terminal sialic acid residue is cleaved. This enzymatic cleavage triggers a cascade of events:
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Enzymatic Cleavage: Sialidase hydrolyzes the glycosidic bond, releasing the sialic acid.
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Self-Immolation of the Spacer: The removal of the sialic acid initiates a spontaneous, intramolecular cyclization of the self-immolative linker.
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Fluorophore Release and Activation: This cyclization event liberates the highly fluorescent HMRef molecule.
The released HMRef exhibits strong fluorescence, providing a direct and quantifiable measure of sialidase activity.
Caption: Activation mechanism of the HMRef-S-Neu5Ac probe.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectral properties of the HMRef-S-Neu5Ac probe. This data is essential for designing and executing experiments, as well as for data analysis.
| Property | Value | Source |
| Chemical Formula | C41H41F3N2O11 | [6] |
| Molecular Weight | 794.78 g/mol | [6] |
| Excitation Maximum (λex) | Data not available in search results | - |
| Emission Maximum (λem) | Data not available in search results | - |
| Molar Extinction Coefficient (ε) | Data not available in search results | - |
| Quantum Yield (Φ) | Data not available in search results | - |
| Storage | -20°C for long-term storage | [6] |
Note: Specific spectral properties such as excitation and emission maxima, molar extinction coefficient, and quantum yield are critical for optimal experimental setup and data interpretation. It is recommended to obtain this information from the product's technical datasheet or the primary literature.
Applications of the HMRef-S-Neu5Ac Probe
The HMRef-S-Neu5Ac probe is a versatile tool for investigating the role of sialidases in a variety of biological contexts. Its high sensitivity and stability make it suitable for a range of applications, including:
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Cancer Research: Aberrant sialylation patterns are a known hallmark of cancer, and sialidases play a crucial role in remodeling the cancer cell surface. HMRef-S-Neu5Ac can be used to study sialidase activity in cancer cells and tissues, potentially aiding in the development of diagnostic and therapeutic strategies.[3]
-
Virology: Many viruses, including the influenza virus, utilize neuraminidases to facilitate their release from host cells.[4] HMRef-S-Neu5Ac can be employed to detect viral neuraminidase activity, offering a valuable tool for virological research and the screening of antiviral drugs.[7]
-
Neurobiology: Sialidases are involved in various neurological processes. This probe can be used to visualize and quantify sialidase activity in neuronal cells and brain tissues, contributing to a better understanding of their role in health and disease.[3]
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Drug Discovery: The sensitive and specific nature of HMRef-S-Neu5Ac makes it an excellent tool for high-throughput screening of sialidase inhibitors.
Experimental Protocols
Live-Cell Imaging of Sialidase Activity
This protocol provides a general framework for visualizing sialidase activity in living cells using the HMRef-S-Neu5Ac probe. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
HMRef-S-Neu5Ac probe
-
Cell culture medium appropriate for your cells
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Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
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Fluorescence microscope with appropriate filter sets
-
Control cells (e.g., untreated or inhibitor-treated)
Procedure:
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Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.
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Probe Preparation: Prepare a stock solution of HMRef-S-Neu5Ac in a suitable solvent (e.g., DMSO). Further dilute the stock solution in live-cell imaging buffer to the desired working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
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Cell Staining:
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Remove the cell culture medium from the cells.
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Wash the cells gently with pre-warmed live-cell imaging buffer.
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Add the HMRef-S-Neu5Ac working solution to the cells.
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Incubate the cells at 37°C for a predetermined period (e.g., 15-60 minutes). The optimal incubation time will vary depending on the level of sialidase activity.
-
-
Image Acquisition:
-
After incubation, wash the cells gently with live-cell imaging buffer to remove any unbound probe.
-
Acquire fluorescent images using a microscope equipped with a filter set appropriate for the HMRef fluorophore.
-
It is crucial to image a control group of cells (e.g., treated with a known sialidase inhibitor) to confirm the specificity of the signal.
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Caption: Workflow for live-cell imaging of sialidase activity.
Flow Cytometry Analysis of Sialidase Activity
This protocol outlines the use of HMRef-S-Neu5Ac for the quantitative analysis of sialidase activity in a cell population using flow cytometry.
Materials:
-
HMRef-S-Neu5Ac probe
-
Single-cell suspension of your cells of interest
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate laser and filter configuration
-
Control samples (e.g., unstained cells, inhibitor-treated cells)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of approximately 1x10^6 cells/mL in ice-cold flow cytometry buffer.
-
Probe Staining:
-
Add the HMRef-S-Neu5Ac probe to the cell suspension at the desired final concentration. The optimal concentration should be determined through titration.
-
Incubate the cells for a specific time at 37°C. The incubation time should be optimized to achieve a good signal-to-noise ratio.
-
Include appropriate controls, such as an unstained cell sample and a sample pre-treated with a sialidase inhibitor.
-
-
Washing:
-
After incubation, wash the cells twice with ice-cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove excess probe.
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the samples on a flow cytometer. The fluorescence signal from the HMRef fluorophore will be proportional to the sialidase activity in the cells.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the stained samples and compare it to the control samples to determine the level of sialidase activity.
-
Conclusion
The HMRef-S-Neu5Ac fluorescent probe is a powerful and reliable tool for the sensitive and specific detection of sialidase activity. Its enhanced stability, a result of the innovative self-immolative spacer, minimizes background signal and improves the accuracy of measurements. This technical guide has provided a comprehensive overview of the probe's mechanism, applications, and detailed protocols for its use in live-cell imaging and flow cytometry. As research into the multifaceted roles of sialidases continues to expand, the HMRef-S-Neu5Ac probe will undoubtedly be an invaluable asset for researchers in cell biology, oncology, virology, and drug discovery.
References
-
Shaked, Z., et al. (2021). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. RSC Chemical Biology, 2(3), 893-900. [Link]
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Kamiya, M., et al. (2020). A novel sialidase-activatable fluorescence probe with improved stability for the sensitive detection of sialidase. Bioorganic & Medicinal Chemistry Letters, 30(2), 126860. [Link]
-
Kurebayashi, Y. (2016). High efficiency method of detection and isolation of neuraminidase inhibitor resistant influenza viruses by fluorescence sialidase imaging. The Japanese Journal of Antibiotics, 69(6), 357-366. [Link]
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Sakurai, K., et al. (2021). The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. International Journal of Molecular Sciences, 22(6), 3187. [Link]
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Minami, A., et al. (2014). Visualization of Sialidase Activity in Mammalian Tissues and Cancer Detection with a Novel Fluorescent Sialidase Substrate. PLoS ONE, 9(1), e81941. [Link]
-
Stanford University. Flow/CyTOF Protocol Descriptions for Publication Flow Cytometry Immunophenotyping. [Link]
-
Otsubo, T. (2017). Imaging of Sialidase Activity and Its Clinical Application. Yakugaku Zasshi, 137(1), 1-8. [Link]
Sources
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- 2. A novel sialidase-activatable fluorescence probe with improved stability for the sensitive detection of sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Visualization of Sialidase Activity in Mammalian Tissues and Cancer Detection with a Novel Fluorescent Sialidase Substrate | PLOS One [journals.plos.org]
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